5-fluoro-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}pyrimidin-4-amine
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Overview
Description
5-fluoro-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}pyrimidin-4-amine is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a fluorine atom, a thiophene ring, a triazole ring, and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}pyrimidin-4-amine typically involves multiple steps, including the formation of the triazole ring, the introduction of the thiophene group, and the incorporation of the fluorine atom. Common synthetic routes may include:
Formation of the Triazole Ring: This can be achieved through a click chemistry reaction between an azide and an alkyne, often catalyzed by copper(I) ions.
Introduction of the Thiophene Group: This step may involve the use of thiophene derivatives and appropriate coupling reagents.
Incorporation of the Fluorine Atom: Fluorination can be carried out using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
5-fluoro-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}pyrimidin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) may be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of suitable bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or thiophene sulfone, while reduction of the triazole ring may produce dihydrotriazole derivatives.
Scientific Research Applications
5-fluoro-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}pyrimidin-4-amine has a wide range of applications in scientific research, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound may be investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: It could serve as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.
Industry: The compound may find applications in the development of new materials, such as organic semiconductors or corrosion inhibitors.
Mechanism of Action
The mechanism of action of 5-fluoro-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}pyrimidin-4-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the fluorine atom can enhance its binding affinity and selectivity, while the triazole and thiophene rings may contribute to its overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
5-fluoro-1H-indole-2-carboxylic acid: Another fluorinated heterocyclic compound with potential biological activities.
Thiophene-2-carboxamide: A thiophene derivative with applications in medicinal chemistry.
1,2,3-triazole-4-carboxamide: A triazole derivative used in various chemical and biological studies.
Uniqueness
5-fluoro-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}pyrimidin-4-amine is unique due to its combination of structural features, including the fluorine atom, thiophene ring, triazole ring, and pyrimidine ring
Properties
IUPAC Name |
5-fluoro-N-[(1-thiophen-2-yltriazol-4-yl)methyl]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN6S/c12-9-5-13-7-15-11(9)14-4-8-6-18(17-16-8)10-2-1-3-19-10/h1-3,5-7H,4H2,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXMIDYAUPQKHDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)N2C=C(N=N2)CNC3=NC=NC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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